The mechanism of action for triazolo[4,5-d]pyrimidines varies depending on the specific compound and its target. For instance, thiazolo[4,5-d]pyrimidine derivatives, which are structurally similar, have demonstrated potent and selective antagonism of the fractalkine receptor (CX3CR1) []. This interaction suggests their potential therapeutic use in treating multiple sclerosis.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4